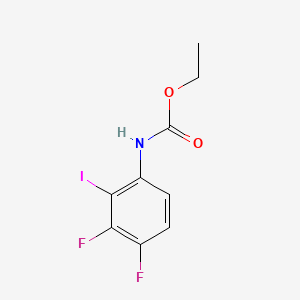

Ethyl 3,4-difluoro-2-iodophenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

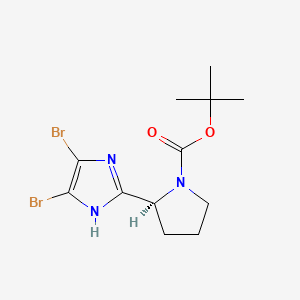

Ethyl 3,4-difluoro-2-iodophenylcarbamate is a chemical compound with the molecular formula C9H8F2INO2 . It is also known by its English name ethyl 3,4-difluoro-2-iodophenylcarbamate and its alias Carbamic acid, N-(3,4-difluoro-2-iodophenyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 3,4-difluoro-2-iodophenylcarbamate consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3,4-difluoro-2-iodophenylcarbamate is 327.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .科学的研究の応用

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), or urethane, is present in low levels in many fermented foods and beverages. It is genotoxic and carcinogenic to various species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The compound is produced through chemical mechanisms from urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid via precursors such as cyanate. Various methods are developed to lower ethyl carbamate levels in food, including enzymatic, physical, chemical, or adapted practices in the production chain (Weber & Sharypov, 2009).

Hazards of Urethane

Urethane is used in laboratory settings for anesthesia in animals and has demonstrated antineoplastic properties, leading to its use as a chemotherapeutic agent for leukaemias. Its carcinogenic effects have been studied extensively in animals, showing an increased incidence of pulmonary adenomas and other neoplasms. However, the safety of urethane use by laboratory personnel remains a concern, emphasizing the need for appropriate guidelines to ensure its continued utility in research (Field & Lang, 1988).

Ethyl Carbamate in Alcoholic Beverages and Foods

Significant research has focused on the analysis, occurrence, and formation of ethyl carbamate in alcoholic beverages and foods. Updated analytical procedures, such as solid-phase extraction, gas chromatography, and mass spectroscopy, have provided extensive information on the occurrence of EC. Theories on EC formation suggest separate pathways for stone-fruit brandies, wines, and whiskies, indicating the complexity of its presence in consumables (Battaglia, Conacher, & Page, 1990).

Sample Preparation in Determination of Ethyl Carbamate Levels

Research has aimed at reducing ethyl carbamate content in alcoholic beverages by establishing simple, fast, and accurate determination methods. Sample preparation, including the choice of extraction solvent and methods such as liquid/liquid extraction, solid-phase extraction, and solid-phase microextraction, plays a critical role in the accurate determination of ethyl carbamate levels (Zhao Gong-ling, 2009).

特性

IUPAC Name |

ethyl N-(3,4-difluoro-2-iodophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLTZAWFOAQQQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(C=C1)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-difluoro-2-iodophenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)